Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate
Overview
Description
Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of azido compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an azido group, which is a functional group consisting of three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azido-3-(furan-2-yl)prop-2-enoate typically involves the reaction of ethyl 2-bromo-3-(furan-2-yl)prop-2-enoate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium azide in DMF.
Cycloaddition Reactions: Copper(I) catalysts for Huisgen cycloaddition.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Ethyl 2-amino-3-(furan-2-yl)prop-2-enoate.
Scientific Research Applications
Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry:
Bioconjugation: The azido group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of ethyl 2-azido-3-(furan-2-yl)prop-2-enoate primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. The furan ring provides additional sites for reactivity and can influence the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: This compound features a cyano group instead of an azido group, leading to different reactivity and applications.
Ethyl 3-(furan-2-yl)propionate: Lacks the azido group, making it less reactive in cycloaddition and substitution reactions.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical properties and reactivity.
Biological Activity
Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its unique structural features, including an azido group and a furan ring. This article delves into its biological activities, synthesis methods, and potential applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 207.19 g/mol. The compound's structure can be represented as follows:
The presence of the furan ring enhances its potential for biological activity, particularly through interactions with various substrates, making it a valuable candidate for further studies in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . The furan moiety is known to interact with biological systems, potentially leading to cytotoxic effects on specific microbial strains. Studies have shown that compounds containing furan rings can disrupt cellular functions in bacteria and fungi, suggesting that this compound may have similar effects .
Anticancer Activity
The compound has also been explored for its anticancer properties . Its ability to induce cytotoxicity in cancer cell lines has been documented, with particular efficacy observed against certain types of tumors. The azido group facilitates click chemistry reactions that can be exploited to create conjugates with anticancer agents, enhancing their therapeutic efficacy .
Synthesis Methods
This compound can be synthesized through various methods, including:
- Click Chemistry : Utilizing the azide functionality to react with alkynes to form stable triazole compounds.
- Nucleophilic Substitution Reactions : Exploiting the electrophilic nature of the double bond in the prop-2-enoate moiety.
These synthetic routes not only yield the desired compound but also allow for modifications that enhance its biological activity .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
These findings underscore the compound's versatility and potential as a lead molecule in drug discovery.
Properties
IUPAC Name |
ethyl 2-azido-3-(furan-2-yl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-14-9(13)8(11-12-10)6-7-4-3-5-15-7/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGGOTCOSKXYLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696730 | |
Record name | Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35355-49-8 | |
Record name | Ethyl 2-azido-3-(furan-2-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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